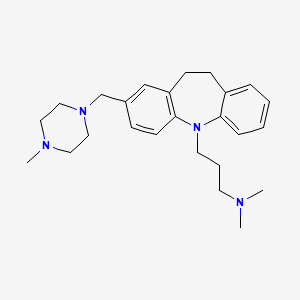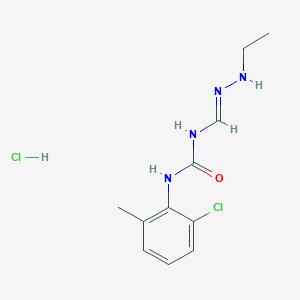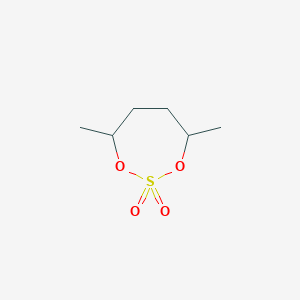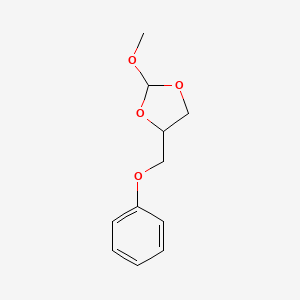![molecular formula C18H18ClN5O3 B14500731 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]- CAS No. 65086-47-7](/img/structure/B14500731.png)
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- is a complex organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its azo group, which is responsible for its vibrant color properties, making it useful as a dye in textiles and other materials .
Preparation Methods
The synthesis of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 3-methylphenol. The resulting azo compound is then reacted with 2-hydroxyethylamine to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the azo group, resulting in the cleavage of the azo bond and formation of corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound’s color properties make it useful in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutic applications.
Industry: It is widely used as a dye in the textile industry, providing vibrant and durable colors to fabrics.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, leading to changes in their physical and chemical properties. The pathways involved in its action include electron transfer processes and interactions with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- can be compared with other azo compounds such as:
Disperse Orange 30: Similar in structure but with different substituents, leading to variations in color properties and applications.
Disperse Orange 61: Another azo dye with distinct chemical properties and uses.
The uniqueness of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- lies in its specific substituents, which confer unique color properties and reactivity compared to other azo compounds .
Properties
CAS No. |
65086-47-7 |
|---|---|
Molecular Formula |
C18H18ClN5O3 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H18ClN5O3/c1-13-11-14(23(9-10-25)8-2-7-20)3-5-17(13)21-22-18-6-4-15(24(26)27)12-16(18)19/h3-6,11-12,25H,2,8-10H2,1H3 |
InChI Key |
QDBJRXJHWACKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


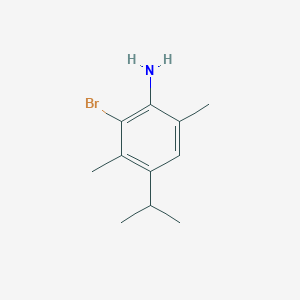
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
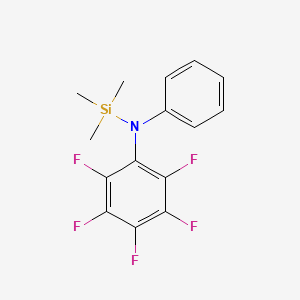

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
